

Toxicological Profile of 2-Methyloctane: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2-Methyloctane

Cat. No.: B1294640

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Disclaimer: This document synthesizes available toxicological data for **2-Methyloctane** and its structural analogs. Direct experimental data for **2-Methyloctane** is limited; therefore, a read-across approach from similar branched and linear alkanes (C9-C12) is utilized to provide a comprehensive toxicological assessment.

Executive Summary

2-Methyloctane, a branched alkane, is a component of various hydrocarbon solvents. Based on data from structurally similar substances, it is expected to have low acute toxicity via oral, dermal, and inhalation routes. It may be slightly irritating to the skin and eyes but is not anticipated to be a skin sensitizer. There is no evidence to suggest that **2-Methyloctane** is genotoxic, carcinogenic, or a reproductive toxicant. However, as with many volatile hydrocarbons, it is classified as an aspiration hazard and may cause drowsiness or dizziness upon single exposure. Repeated exposure may lead to target organ effects. This guide provides a detailed summary of the available toxicological data, outlines the standard experimental protocols used for assessment, and presents logical workflows for toxicological evaluation.

Quantitative Toxicological Data

The toxicological data for **2-Methyloctane** is primarily derived from studies on analogous substances, such as n-nonane and other C9-C12 isoalkanes.

Table 1: Acute Toxicity Data (Analogues)

Endpoint	Species	Guideline	Route	Value	Reference
LD50	Rat	OECD 423 (similar)	Oral	> 2000 mg/kg bw	
LD50	Rat	OECD 401	Oral	> 15,000 mg/kg	[1]
LD50	Rabbit	OECD 402 (similar)	Dermal	> 2000 mg/kg bw	
LD50	Rabbit	OECD 402	Dermal	3,400 mg/kg	[2]
LC50	Rat	OECD 403 (similar)	Inhalation	4467 ± 189 ppm (n- nonane)	[3]
LC50	Rat	OECD 403	Inhalation	> 13.1 mg/L/4h	[1] [2]

Table 2: Local Irritation and Sensitization Data (Analogues)

Endpoint	Species	Guideline	Result	Reference
Skin Irritation	Not specified	Not specified	Slightly irritating	
Eye Irritation	Not specified	Not specified	Slightly irritating	
Skin Sensitization	Not specified	Not specified	Not a sensitizer	

Table 3: Repeated Dose and Genetic Toxicity (Analogues)

Endpoint	Species	Guideline	Result	Reference
Repeated Dose Toxicity	Not specified	Not specified	No systemic toxicity expected	
Genotoxicity	Not specified	Not specified	Not considered genotoxic	
Germ Cell Mutagenicity	Not specified	Not specified	Not classified as mutagenic	[2]
Carcinogenicity	Not specified	Not specified	Not classified as carcinogenic	[2]
Reproductive Toxicity	Not specified	Not specified	Not classified as a reproductive toxicant	[2]

Table 4: Specific Target Organ Toxicity (STOT) (Analogues)

Endpoint	Route	Guideline	Result	Reference
STOT - Single Exposure	Inhalation	Not specified	May cause drowsiness or dizziness	[1][2]
STOT - Repeated Exposure	Not specified	Not specified	Causes damage to organs through prolonged or repeated exposure	[2]

Experimental Protocols

Detailed experimental data for **2-Methyloctane** is not publicly available. The following are descriptions of the standard OECD guidelines that would be used to generate such data.

Acute Toxicity

- Oral (OECD 423): This method involves the administration of the test substance by oral gavage to a group of fasted female rats. Dosing is sequential, starting with a dose expected to be non-lethal. Observations for signs of toxicity and mortality are made for up to 14 days.
- Dermal (OECD 402): The test substance is applied to a shaved area of the skin of rats or rabbits for 24 hours under a semi-occlusive dressing.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Animals are observed for signs of toxicity and mortality for 14 days.
- Inhalation (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period, typically 4 hours.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Observations for toxicity and mortality are conducted for 14 days.

Skin and Eye Irritation

- Skin Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of an albino rabbit for up to 4 hours.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The site is then observed for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.
- Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The eye is examined for lesions of the cornea, iris, and conjunctiva for up to 21 days.

Skin Sensitization

- Local Lymph Node Assay (LLNA) (OECD 429): This is the preferred method for skin sensitization testing. The test substance is applied to the ears of mice for three consecutive days.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) On day 5, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabelled nucleotide. A stimulation index is calculated to determine the sensitizing potential.

Genetic Toxicology

- Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#) The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) and plated on a minimal medium. A positive result is indicated by a significant increase in the number of revertant colonies.

- In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage or aneuploidy in cultured mammalian cells.[32][33][34][35][36] Cells are exposed to the test substance, and after an appropriate incubation period, the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

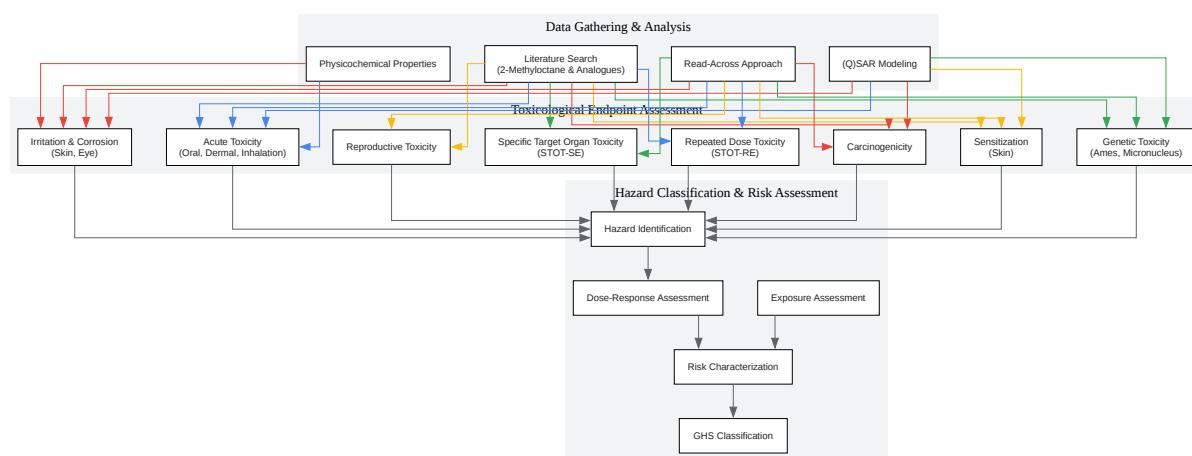
Carcinogenicity

- Carcinogenicity Studies (OECD 451): These are long-term studies, typically lasting 18-24 months in rodents.[37][38][39][40][41] Animals are administered the test substance daily, and the study is designed to observe the development of neoplastic lesions.

Reproductive and Developmental Toxicity

- Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are administered the test substance during the period of organogenesis.[42][43][44][45][46] The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities.

Visualizations



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Caption: Toxicological assessment workflow for a chemical with limited data.

There is no specific information available on the signaling pathways associated with the toxicity of **2-Methyloctane** or other branched alkanes. The primary mechanism of acute toxicity for volatile hydrocarbons is central nervous system depression, which is a non-specific effect on neuronal membranes. Given the lack of specific pathway information, a diagram illustrating a known toxicological signaling pathway would be speculative and inappropriate for this technical

guide. The workflow diagram above provides a more relevant and accurate visualization of the scientific process for assessing the toxicology of a substance like **2-Methyloctane**.

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- To cite this document: BenchChem. [Toxicological Profile of 2-Methyloctane: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294640#toxicological-data-of-2-methyloctane\]](https://www.benchchem.com/product/b1294640#toxicological-data-of-2-methyloctane)

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